2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine

Catalog No.
S2823403
CAS No.
1367946-80-2
M.F
C6H6N2O2
M. Wt
138.126
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine

CAS Number

1367946-80-2

Product Name

2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-amine

Molecular Formula

C6H6N2O2

Molecular Weight

138.126

InChI

InChI=1S/C6H6N2O2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3,7H2

InChI Key

HEDCSLNHFAWSGN-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)N=CC(=C2)N

Solubility

not available

2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine is a heterocyclic compound characterized by its unique molecular structure. With a molecular formula of C₇H₇N₃O₂, it appears as a white to off-white crystalline powder. This compound is sparingly soluble in water and organic solvents such as ethanol and methanol, and it has a melting point of 285-287 °C and a boiling point of approximately 483.6 °C at standard atmospheric pressure. The compound exhibits a pKa value of 7.2, indicating its behavior as a weak base. It serves as an important intermediate in the synthesis of various biologically active compounds, including pyridazinones and pyrazolopyridines.

That facilitate the synthesis of more complex molecules. Notably, it can undergo one-pot three-component reactions to generate related compounds. These reactions often involve the coupling of different reactants under specific conditions that promote the formation of new chemical bonds. Additionally, the compound can be synthesized through reactions involving 2,3-dihydroxypyridine and cyanamide in acidic conditions or through the reaction of 2-aminonicotinic acid with paraformaldehyde.

The biological properties of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine have garnered interest due to its potential therapeutic applications. Research indicates that this compound exhibits antitumor, antibacterial, antifungal, and antiviral activities. It has demonstrated cytotoxic effects against various cancer cell lines and has shown efficacy in inhibiting the growth of several bacterial and fungal strains. These properties position it as a candidate for further investigation in drug development and therapeutic applications .

The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine can be achieved through multiple methods:

  • Reaction of 2,3-dihydroxypyridine with cyanamide: This method typically requires acidic conditions to facilitate the reaction.
  • Condensation of 2-aminonicotinic acid with paraformaldehyde: This approach also necessitates acidic conditions for optimal yield.
  • One-pot reactions: These are increasingly popular for synthesizing derivatives or related compounds efficiently.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

The applications of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine span various fields:

  • Pharmaceutical Development: Due to its biological activity, it is explored for potential use in developing new drugs targeting cancer and infectious diseases.
  • Chemical Synthesis: It serves as a building block for synthesizing other biologically active compounds.
  • Research: The compound is utilized in academic and industrial research settings to explore new synthetic methodologies and biological activities.

Interaction studies involving 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine focus on its mechanisms of action against various biological targets. Preliminary studies suggest that it may interact with cellular pathways involved in tumor growth inhibition and microbial resistance mechanisms. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-oneC₇H₈N₄O₂Exhibits similar biological activities
2H-Pyrido[3,4-b]quinolin-6-amineC₉H₈N₂OKnown for its antitumor properties
6-AminoquinolineC₉H₈N₂Utilized in dye synthesis and has antibacterial activity

These compounds are distinguished by their specific functional groups and biological activities. The unique structure of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine contributes to its distinct properties compared to these similar compounds, particularly in terms of its potential applications in medicinal chemistry and synthetic methodologies.

XLogP3

0.3

Dates

Modify: 2024-04-14

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